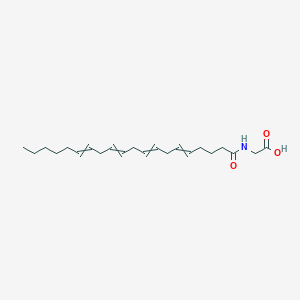
N-icosa-5,8,11,14-tetraenoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Arachidonoyl glycine is a carboxylic metabolite of the endocannabinoid anandamide. It was first synthesized in 1996 and has since become a primary focus in the field of lipidomics due to its wide range of signaling targets in the brain, immune system, and various other bodily systems . N-Arachidonoyl glycine is found throughout the body and is known to bind to G-protein coupled receptor 18, the putative abnormal cannabidiol receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Arachidonoyl glycine can be synthesized via two primary pathways:
Enzymatic Conjugation: This involves the conjugation of arachidonic acid and glycine.
Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Arachidonoyl glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized metabolites, while reduction can yield reduced forms of N-Arachidonoyl glycine.
Scientific Research Applications
N-Arachidonoyl glycine has a wide range of scientific research applications:
Chemistry: It is used to study lipid signaling pathways and the synthesis of related compounds.
Industry: Its role in lipid signaling makes it a valuable compound for developing new therapeutic agents.
Mechanism of Action
N-Arachidonoyl glycine exerts its effects primarily through its interaction with G-protein coupled receptor 18. It inhibits store-operated calcium entry by preventing the interaction between stromal interaction molecule 1 and Orai1 . This inhibition affects various cellular functions, including pain perception and immune response .
Comparison with Similar Compounds
N-Arachidonoyl glycine is unique among similar compounds due to its specific interaction with G-protein coupled receptor 18 and its role in lipid signaling. Similar compounds include:
N-Arachidonoyl L-alanine: Inhibits glycine transporter 2 with similar potency but achieves complete inhibition compared to the partial inhibition observed with N-Arachidonoyl glycine.
N-Arachidonoyl gamma-aminobutyric acid: Less potent but maintains a similar level of inhibition as N-Arachidonoyl glycine.
N-Arachidonoyl glycine stands out due to its broad range of physiological effects and its potential therapeutic applications.
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(icosa-5,8,11,14-tetraenoylamino)acetic acid |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
YLEARPUNMCCKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



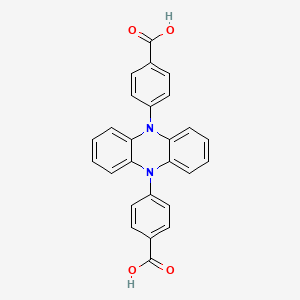
![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)

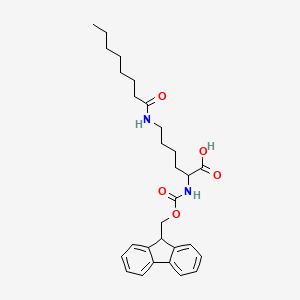

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
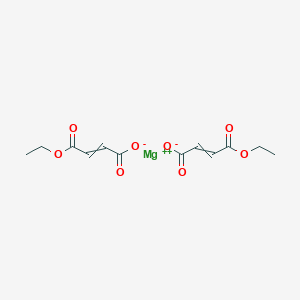
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
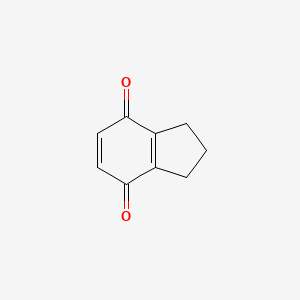
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)

